molecular formula C12H16N4O2 B110568 6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine CAS No. 19216-53-6

6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine

Cat. No. B110568
CAS RN: 19216-53-6
M. Wt: 248.28 g/mol
InChI Key: JALPLGVFZRCLGE-UHFFFAOYSA-N
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Description

Quinazoline derivatives have been recognized for their diverse pharmacological properties, which include applications in treating conditions such as hypertension, viral infections, tumors, and malaria. The compound 6,7-dimethoxyquinazoline-2,4-diamines, in particular, has been the subject of research due to its potential as an antimalarial agent. A significant number of these compounds have been synthesized and evaluated for their antimalarial activity, leading to the identification of promising drug leads such as 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), which has shown high antimalarial activity .

Synthesis Analysis

The synthesis of 6,7-dimethoxyquinazoline derivatives involves starting with precursors such as thioacylhydrazones and acetylamino thioacylhydrazones. These compounds undergo cyclization to form the desired quinazoline structures. For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved through this method. However, attempts to synthesize related compounds can sometimes result in unexpected products, such as the formation of thiadiazoloquinazolines instead of the intended thiobenzamidates .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxyquinazoline-2,4-diamines is characterized by the presence of two methoxy groups at positions 6 and 7 of the quinazoline ring. This structure is crucial for the pharmacological activity of these compounds. The presence of additional substituents, such as the N4-(1-phenylethyl) and 2-(pyrrolidin-1-yl) groups, can significantly enhance the antimalarial activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of quinazoline derivatives can be complex, as demonstrated by the synthesis of related compounds. For instance, the reaction of nitroquinolines with dimethylamine in alcohol can lead to both aminodehalogenation and nucleophilic substitution of methoxy groups. These reactions are important for modifying the structure of quinazoline derivatives to achieve desired properties and biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxyquinazoline-2,4-diamines are influenced by their molecular structure. The electron-donating methoxy groups and the presence of nitrogen atoms in the quinazoline ring contribute to the compound's basicity and potential to form salts. These properties are relevant for the solubility, stability, and bioavailability of the compound, which are critical factors in drug development .

Scientific Research Applications

Antimalarial Drug Development

6,7-dimethoxyquinazoline-2,4-diamines have been identified as promising antimalarial drug leads. A specific derivative, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibited high antimalarial activity, highlighting the potential of these compounds in treating malaria (Mizukawa et al., 2021).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel quinazoline derivatives through [4+2] cycloaddition and subsequent chemical transformations, indicating its versatility in synthetic organic chemistry (Chioua et al., 2002).

Alpha 1-Adrenoceptor Antagonists

Derivatives of 6,7-dimethoxyquinazoline have shown significant potential as alpha 1-adrenoceptor antagonists and antihypertensive agents, demonstrating high binding affinities and selectivity in vitro, as well as effective antihypertensive properties in vivo (Campbell et al., 1988).

Analgesic and Anti-Inflammatory Effects

One study highlighted the analgesic and anti-inflammatory effects of a specific compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, underscoring the potential therapeutic applications of these compounds in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12/h5-6H,1-4H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALPLGVFZRCLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine

CAS RN

19216-53-6
Record name 2,4-Quinazolinediamine, 6,7-dimethoxy-N2,N2-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-dimethylamino-6,7-dimethoxyquinazoline
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Record name 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VRC6C8HU
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